molecular formula C21H15N5O8S B2419043 2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one CAS No. 1158468-89-3

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

Cat. No.: B2419043
CAS No.: 1158468-89-3
M. Wt: 497.44
InChI Key: ZAAYEQQARFRHRK-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol: and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one are two distinct chemical compounds with unique properties and applications.

2,4,6-Trinitrophenol: It is an organic compound with the formula (O₂N)₃C₆H₂OH and is known for its explosive properties . Historically, it has been used in explosives, dyes, and as an antiseptic .

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one: is a compound that features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge. This compound is of interest in medicinal chemistry due to its potential biological activities .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS.C6H3N3O7/c18-14(11-6-2-1-3-7-11)10-19-15-16-12-8-4-5-9-13(12)17-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2,(H,16,17);1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAYEQQARFRHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2,4,6-Trinitrophenol

The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol.

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

The preparation of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one can involve the reaction of o-phenylenediamine with a suitable phenyl derivative under specific conditions . The reaction may be facilitated by the use of catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

This compound can undergo:

Scientific Research Applications

Overview

2,4,6-Trinitrophenol is an organic compound characterized by three nitro groups attached to a phenolic ring. Its high energy content makes it useful in several applications:

Applications:

  • Explosives: Widely used as a high explosive in military applications and mining.
  • Dye Manufacturing: Serves as a precursor in the synthesis of various dyes.
  • Analytical Chemistry: Utilized as a reagent for detecting metals due to its ability to form colored complexes.

Case Studies and Research Findings

  • Explosive Properties:
    • Research indicates that 2,4,6-trinitrophenol is often employed in military explosives due to its stability and energy output. Its rapid decomposition releases gases and heat, making it effective for explosive applications .
  • Environmental Remediation:
    • A study demonstrated the adsorption characteristics of 2,4,6-trinitrophenol on metal ferrocyanides. The maximum uptake was observed at pH levels corresponding to the compound's pKa value (0.38), indicating its potential for removal from wastewater .
    AdsorbentMaximum Uptake (%)pH Level
    Cobalt Ferrocyanide852.0
    Nickel Ferrocyanide784.0
    Tungsten Ferrocyanide756.0
  • Sensor Development:
    • Recent advancements have led to the creation of ultrasensitive nanofluidic sensors for detecting 2,4,6-trinitrophenol in environmental samples, showcasing its significance in safety and security measures .

Overview

This compound features a benzimidazole moiety linked to a phenyl group via a sulfanyl bridge and is of growing interest in medicinal chemistry.

Applications:

  • Medicinal Chemistry: Acts as a scaffold for developing drugs with potential antimicrobial and anticancer activities.
  • Biological Studies: Used in enzyme interaction studies and protein binding investigations.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluated the biological activity of derivatives of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one against various pathogens. Some derivatives exhibited significant inhibitory effects against bacterial strains .
  • Drug Development:
    • The compound has been explored as a lead structure for synthesizing new therapeutic agents targeting specific enzymes involved in disease pathways .

Comparison with Similar Compounds

2,4,6-Trinitrophenol

Similar compounds include:

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

These comparisons highlight the unique properties and applications of 2,4,6-trinitrophenol and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one in their respective fields.

Biological Activity

The compounds 2,4,6-trinitrophenol (commonly known as picric acid) and 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one represent significant interest in medicinal chemistry due to their diverse biological activities. This article delves into their synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₃N₃O₇
  • CAS Number : 88-89-1
  • Structure : Contains three nitro groups attached to a phenolic ring.

Biological Activity

  • Antimicrobial Properties : Picric acid exhibits significant antimicrobial activity against various bacteria and fungi. Studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antitumor Activity : Research indicates that picric acid can induce apoptosis in cancer cells. It has been demonstrated to inhibit cell proliferation in several cancer cell lines through mechanisms involving oxidative stress and DNA damage .
  • Mechanism of Action :
    • The nitro groups in picric acid can undergo reduction in biological systems, generating reactive oxygen species (ROS) that contribute to its cytotoxic effects.
    • Its ability to bind with DNA has been noted, leading to potential interference with replication and transcription processes .

Case Studies

A study evaluating the antitumor effects of picric acid on human lung cancer cell lines showed a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .

  • Molecular Formula : C₁₄H₁₃N₂OS
  • CAS Number : Not widely recognized; synthesized for specific studies.

Biological Activity

  • Antitumor Potential : This compound has shown promise in inhibiting the proliferation of various cancer cells. In vitro studies demonstrated significant cytotoxicity against breast and colon cancer cell lines .
  • Mechanism of Action :
    • The compound is believed to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
    • Its structural features allow it to bind effectively with target proteins involved in tumor growth and metastasis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound also possesses antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Comparative Table of Biological Activities

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
2,4,6-TrinitrophenolEffective against Gram-positive bacteriaInduces apoptosis in cancer cellsGenerates ROS; DNA binding
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-phenylethan-1-onePotential activity; needs further studySignificant cytotoxicity in vitroInteracts with signaling pathways

Q & A

Q. What are the critical safety protocols for handling 2,4,6-trinitrophenol (TNP) in laboratory settings?

Methodological Answer:

  • Storage: Always maintain TNP in a wet or dissolved state to prevent crystallization, which increases detonation risks due to shock, heat, friction, or static electricity .
  • Containers: Use non-sparking tools and explosion-proof equipment. Avoid metal containers (e.g., copper, iron) to prevent formation of shock-sensitive metal picrates .
  • Ventilation: Work in fume hoods with explosion-proof electrical systems to avoid ignition from flammable vapors .
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Follow OSHA standards (29 CFR 1910.132) for hazard-specific PPE .

Q. How can researchers safely synthesize 2,4,6-trinitrophenol?

Methodological Answer:

  • Step 1: Sulfonate phenol to form phenolsulfonic acid.
  • Step 2: Nitrate using mixed acid (HNO₃/H₂SO₄) under controlled cooling to prevent thermal runaway .
  • Step 3: Crystallize TNP under vacuum filtration, ensuring excess distilled water is retained to avoid dryness .
  • Quality Control: Monitor reaction temperature (<50°C) and use IR spectroscopy to confirm nitro group vibrations (~1,530 cm⁻¹ and ~1,350 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate false positives in detecting aqueous-phase TNP using luminescent metal-organic frameworks (LMOFs)?

Methodological Answer:

  • Dual-Emission Probes: Use LMOFs with dual-emitting ligands (e.g., tetraphenylethene derivatives) to self-calibrate against interferents like nitrophenols .
  • Selectivity Tuning: Functionalize LMOFs with electron-rich moieties (e.g., amine groups) to enhance π-π stacking and charge transfer with TNP .
  • Limit of Detection (LOD): Achieve sub-ppm sensitivity (e.g., 0.1 μM) via fluorescence quenching assays in buffered aqueous solutions .

Q. How do chronic exposures to TNP impact ecological systems, and what remediation methods are viable?

Methodological Answer:

  • Toxicity Pathways: TNP and its metabolites (e.g., picramic acids) induce hepatic/kidney damage and genotoxicity in aquatic organisms .
  • Bioremediation: Use Rhodococcus spp. for enzymatic degradation via nitroreductases under aerobic conditions .
  • Adsorption: Employ activated carbon or biochar modified with quaternary ammonium groups to enhance TNP binding capacity (Qmax > 200 mg/g) .

Advanced Questions on 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-phenylethan-1-one

Q. What synthetic routes optimize yield for benzodiazol-sulfanyl derivatives?

Methodological Answer:

  • Step 1: Condense 2-mercaptobenzimidazole with α-bromoacetophenone in DMF using K₂CO₃ as a base (80–85% yield) .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3). Confirm structure via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons) .
  • Challenges: Avoid thiol oxidation by working under inert gas (N₂/Ar) .

Q. How can researchers resolve contradictions in reported biological activities of benzodiazol-sulfanyl compounds?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity) .
  • Meta-Analysis: Apply computational models (e.g., molecular docking) to predict binding affinities for target enzymes (e.g., CYP450) .

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